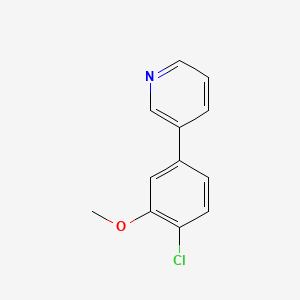

3-(4-Chloro-3-methoxyphenyl)pyridine

Description

3-(4-Chloro-3-methoxyphenyl)pyridine is a heterocyclic aromatic compound featuring a pyridine core substituted with a 4-chloro-3-methoxyphenyl group. These compounds are often explored as enzyme inhibitors (e.g., LSD1) or intermediates in drug discovery due to their ability to engage in hydrogen bonding and π-π interactions with biological targets .

Properties

CAS No. |

1214378-56-9 |

|---|---|

Molecular Formula |

C12H10ClNO |

Molecular Weight |

219.66 g/mol |

IUPAC Name |

3-(4-chloro-3-methoxyphenyl)pyridine |

InChI |

InChI=1S/C12H10ClNO/c1-15-12-7-9(4-5-11(12)13)10-3-2-6-14-8-10/h2-8H,1H3 |

InChI Key |

SRAPZXUWTHGPQZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=CN=CC=C2)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

LSD1 Inhibition

- 3-(Piperidin-4-ylmethoxy)pyridine derivatives show potent LSD1 inhibition (IC50 = 62 nM) and >160-fold selectivity over monoamine oxidases (MAO-A/B). Substitutions like the piperidinylmethoxy group enhance binding affinity by forming hydrogen bonds with FAD and hydrophobic interactions with Y761 .

- Tranylcypromine derivatives (e.g., Binda et al., 2010) exhibit irreversible LSD1 inhibition but lack selectivity, causing off-target effects. In contrast, pyridine-based analogs (e.g., compound 5 in ) achieve competitive inhibition with improved selectivity .

Anticancer Activity

- Pyridine derivatives with chloro and methoxy substituents (e.g., compound 3 in ) suppress leukemia cell proliferation (EC50 = 280 nM) by elevating H3K4 methylation, reactivating tumor suppressor genes .

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.